(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MG-101 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of N-acetyl-L-leucine, L-leucine, and L-norleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for MG-101 are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and allow for the efficient production of peptides like MG-101 .
Chemical Reactions Analysis
Types of Reactions
MG-101 undergoes various chemical reactions, including:
Oxidation: MG-101 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: MG-101 can undergo substitution reactions, particularly at the amide or peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced amines or alcohols, and substituted derivatives of MG-101 .
Scientific Research Applications
MG-101 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.
Biology: Investigated for its role in inhibiting cysteine proteases, which are involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by RNA viruses, including SARS-CoV-2.
Industry: Utilized in the development of protease inhibitors for various industrial applications
Mechanism of Action
MG-101 exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound targets the cysteine residue in the protease’s active site, forming a stable covalent bond. This inhibition prevents the protease from cleaving its substrates, thereby disrupting the protease’s function. MG-101 has been shown to inhibit endosome-dependent entry of RNA viruses into host cells and has cross-reactivity with the SARS-CoV-2 main protease .
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I: Another potent inhibitor of cysteine proteases, similar in structure and function to MG-101.
ALLN (Ac-Leu-Leu-Nle-CHO): A peptide aldehyde that inhibits cysteine proteases, similar to MG-101.
E-64: A cysteine protease inhibitor with a different structure but similar inhibitory activity
Uniqueness of MG-101
MG-101 is unique due to its specific tripeptide structure, which allows for high specificity and potency in inhibiting cysteine proteases. Its ability to inhibit endosome-dependent entry of RNA viruses and cross-reactivity with SARS-CoV-2 main protease makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H37N3O4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2R)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17+,18+/m1/s1 |
InChI Key |
FMYKJLXRRQTBOR-SQNIBIBYSA-N |
Isomeric SMILES |
CCCC[C@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
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